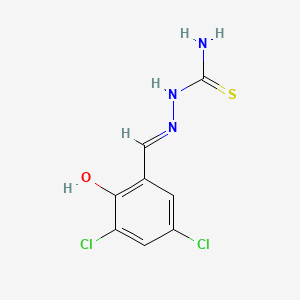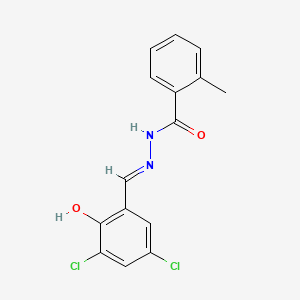![molecular formula C17H26N2O5S B604760 Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate CAS No. 914234-72-3](/img/structure/B604760.png)
Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound with the molecular formula C17H26N2O5S . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate typically involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-[(2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate: Lacks the ethoxy group on the aromatic ring.
Uniqueness
Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate is unique due to the presence of both ethoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets that may not be possible with similar compounds.
Properties
CAS No. |
914234-72-3 |
|---|---|
Molecular Formula |
C17H26N2O5S |
Molecular Weight |
370.5g/mol |
IUPAC Name |
ethyl 4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O5S/c1-5-23-15-12-16(14(4)11-13(15)3)25(21,22)19-9-7-18(8-10-19)17(20)24-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
HNAQDDZIQVDREB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B604677.png)
![2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B604684.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)
![N~1~-(2,4-DICHLOROPHENYL)-2-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B604687.png)
![3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B604689.png)
![3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B604692.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
